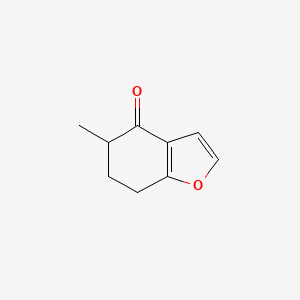

5-methyl-6,7-dihydrobenzofuran-4(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6,7-dihydro-5H-1-benzofuran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-2-3-8-7(9(6)10)4-5-11-8/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTKZMIMAJTLNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1=O)C=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550461 | |

| Record name | 5-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109307-29-1 | |

| Record name | 5-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Development and Exploration of Derivatives and Analogues of 5 Methyl 6,7 Dihydrobenzofuran 4 5h One

Chromatographic Techniques

Purification and analysis of benzofuranone compounds routinely employ chromatographic methods. Following synthesis, the crude product is often purified using column chromatography on silica (B1680970) gel, with an eluent system typically composed of a mixture of petroleum ether and ethyl acetate (B1210297). nih.govsemanticscholar.org Reaction progress is monitored using Thin-Layer Chromatography (TLC). chemicalbook.com For quantitative analysis and separation of enantiomers in chiral derivatives, High-Performance Liquid Chromatography (HPLC) is a standard method.

X-ray Crystallography for Absolute Configuration Determination (where applicable to derivatives)

X-ray crystallography is a definitive analytical technique for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its molecular geometry and absolute configuration. While data for 5-methyl-6,7-dihydrobenzofuran-4(5H)-one itself is not available, the methodology has been successfully applied to various benzofuran (B130515) derivatives, establishing it as a critical tool in this chemical class.

For instance, the structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester was confirmed by single-crystal X-ray diffraction analysis. asianpubs.org In that study, a suitable single crystal was obtained through recrystallization, and its structure was solved and refined to provide precise bond lengths and angles. asianpubs.org Similarly, the structures of several arylamine derivatives of dibenzofuran (B1670420) have been solved using this method. researchgate.net The process involves obtaining a high-quality crystal, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to build a detailed model of the electron density, from which the atomic positions can be determined with high precision. nih.gov This technique is indispensable when the synthesis of a complex derivative could result in multiple isomers, as it provides unambiguous structural confirmation. asianpubs.org

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule and exploring its conformational landscape.

Geometry Optimization and Conformational Analysis

The geometry of 5-methyl-6,7-dihydrobenzofuran-4(5H)-one can be optimized using methods such as Density Functional Theory (DFT), often with the B3LYP functional and a 6-311G(d,p) basis set. This process identifies the lowest energy structure, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, the dihydrofuranone ring fused with the cyclohexanone moiety results in a non-planar conformation. The methyl group at the 5-position introduces a chiral center, leading to two enantiomeric forms (R and S). The cyclohexanone ring typically adopts a stable chair or twist-boat conformation to minimize steric strain. Computational analysis can determine the relative energies of these different conformations, revealing the most probable shape of the molecule. The optimized geometry represents a true minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies.

| Parameter | Optimized Value |

| C=O bond length (keto group) | ~1.22 Å |

| C-O bond length (furan ring) | ~1.37 Å |

| C-C bond lengths (aromatic) | ~1.39 - 1.41 Å |

| C-C bond lengths (aliphatic) | ~1.53 - 1.55 Å |

| Dihedral Angle (C-C-C-C in cyclohexanone ring) | Varies depending on conformation |

Note: The values in this table are representative and would be precisely determined through specific computational jobs.

Tautomeric Equilibria (Keto-Enol) Studies

This compound can exist in equilibrium with its enol tautomer. The keto form is generally more stable; however, the enol form can play a crucial role in its reactivity. Quantum chemical calculations can quantify the energy difference between the keto and enol forms, thereby predicting the equilibrium constant for the tautomerization process. The relative stability is influenced by factors such as intramolecular hydrogen bonding in the enol form and the solvent environment. By calculating the Gibbs free energy of both tautomers, the favored form under specific conditions can be determined.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and chemical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the benzofuran (B130515) ring system, particularly the oxygen atom and the double bond, while the LUMO is likely centered on the carbonyl group of the cyclohexanone ring.

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

Note: These energy values are illustrative and depend on the level of theory and basis set used in the calculation.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP map would show a negative potential (typically colored red or yellow) around the carbonyl oxygen and the furan (B31954) oxygen, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be observed around the hydrogen atoms, particularly those adjacent to the carbonyl group. This analysis is crucial for predicting how the molecule will interact with other reagents.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

Theoretical calculations of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra) can be performed. For instance, the calculated vibrational frequencies for the C=O stretching of the ketone and the C-O-C stretching of the furan ring can be compared with experimental FT-IR spectra. Similarly, the 1H and 13C NMR chemical shifts can be calculated and correlated with experimental NMR data, aiding in the structural elucidation of the molecule. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, providing insights into the electronic transitions responsible for the observed UV-Vis absorption bands. researchgate.net The strong correlation between theoretical and experimental spectra confirms the accuracy of the computed molecular structure and electronic properties. semanticscholar.org

| Spectroscopic Data | Predicted Value |

| C=O Stretching Frequency (IR) | ~1680-1700 cm-1 |

| 13C NMR Chemical Shift (C=O) | ~190-200 ppm |

| λmax (UV-Vis) | ~250-280 nm |

Note: These are representative predicted values and can vary based on the computational methodology and solvent effects.

Vibrational (IR) and Electronic (UV-Vis) Spectra Simulations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating and predicting the spectral properties of organic molecules. These simulations provide valuable insights into the molecule's vibrational modes and electronic transitions, which can be used to interpret experimental data.

For this compound, a typical approach would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). Following optimization, frequency calculations would be performed to predict the infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as C=O stretching, C-H bending, or ring vibrations.

Electronic spectra (UV-Vis) are simulated using Time-Dependent DFT (TD-DFT) methods. This approach calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths. The results help in understanding the electronic structure and identifying the molecular orbitals involved in each transition (e.g., n → π* or π → π* transitions). Studies on similar heterocyclic ketones have successfully used these methods to correlate computed spectra with experimental observations.

Table 1: Hypothetical Simulated Vibrational Frequencies for this compound (Note: This table is illustrative of the type of data generated from a computational frequency analysis and is not based on published results for this specific molecule.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Relative Intensity |

| C=O Stretch | ~1680-1700 | Strong |

| C=C Stretch (furan) | ~1550-1600 | Medium |

| C-O-C Stretch | ~1100-1200 | Strong |

| CH₃ Rocking | ~1370-1390 | Medium |

| CH₂ Wagging | ~1250-1300 | Medium-Weak |

NMR Chemical Shift Predictions

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial step in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating isotropic shielding tensors, from which chemical shifts are derived.

To predict the ¹H and ¹³C NMR spectra of this compound, its geometry would first be optimized. Subsequently, the GIAO method would be applied to compute the magnetic shielding of each nucleus. The calculated shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), which would be calculated at the same level of theory, to yield the final chemical shifts (δ). These predictions are highly valuable for assigning signals in experimental spectra, especially for complex molecules with overlapping peaks.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative of typical data from a GIAO calculation and is not based on published results for this specific molecule.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C4 (Carbonyl) | ~190-195 |

| C3a | ~120-125 |

| C7a | ~165-170 |

| C2 | ~100-105 |

| C3 | ~150-155 |

| C5 | ~35-40 |

| C6 | ~25-30 |

| C7 | ~20-25 |

| C5-Methyl | ~15-20 |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms.

Transition State Characterization for Synthetic Reactions

The synthesis of 6,7-dihydrobenzofuran-4(5H)-one derivatives can proceed through various routes, including annulation or cyclization reactions. To elucidate the mechanism of a specific synthetic pathway to this compound, computational chemists would identify the structures of reactants, intermediates, transition states, and products.

Transition state (TS) searching algorithms are used to locate the saddle point on the potential energy surface connecting reactants to products. Once a TS is located, frequency calculations are performed to confirm its identity; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy barrier (activation energy) calculated from the relative energies of the reactant and the transition state provides a quantitative measure of the reaction's feasibility.

Catalytic Cycle Analysis in Metal-Mediated Processes

Many synthetic routes for constructing heterocyclic frameworks like dihydrobenzofuranones involve transition metal catalysts (e.g., palladium, rhodium, or iron). Computational modeling is essential for unraveling the intricate steps of a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.

For a hypothetical metal-catalyzed synthesis of this compound, each step in the proposed catalytic cycle would be modeled. DFT calculations would be used to determine the geometries and energies of all catalytic intermediates and transition states. This analysis helps identify the rate-determining step of the reaction, explains the observed regioselectivity and stereoselectivity, and can guide the rational design of more efficient catalysts.

Aromaticity Studies and Their Implications

Aromaticity is a fundamental concept related to the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. While the dihydro-cyclohexenone portion of this compound is non-aromatic, the furan ring possesses aromatic character.

Computational methods can quantify the aromaticity of the furan moiety through various indices. The Nucleus-Independent Chemical Shift (NICS) is a common magnetic criterion, where negative values at the ring center indicate aromatic character. Anisotropy of the induced current density (ACID) plots can visualize electron delocalization pathways. Geometric criteria, such as bond length alternation, and energetic criteria, like aromatic stabilization energy (ASE), can also be calculated. These studies provide insight into the molecule's electronic structure and can help predict its reactivity in reactions such as electrophilic substitution on the furan ring.

Mechanistic Biological Activity Studies Excluding Clinical Data

In Vitro Studies of Receptor Binding and Enzyme Inhibition

Specific Enzyme Inhibition Assays

Currently, there are no specific enzyme inhibition assay data available in the scientific literature for 5-methyl-6,7-dihydrobenzofuran-4(5H)-one. The potential for this compound to act as an enzyme inhibitor is suggested by the activities of other heterocyclic structures, but dedicated studies are required for verification.

Receptor Ligand Binding Assays (e.g., Cannabinoid Receptors for Dihydrobenzofuran Derivatives)

No studies have been published detailing the binding of this compound to any receptors, including cannabinoid receptors. Research into the interaction of other dihydrobenzofuran derivatives with histamine (B1213489) H3 and H4 receptors has indicated that this class of compounds can act as antagonists, suggesting a potential avenue for future investigation. nih.gov

Cellular Mechanistic Investigations (In Vitro Models)

Cell-based assays provide a crucial link between molecular interactions and physiological responses. For dihydrobenzofuran derivatives, these studies have begun to elucidate their potential as antimicrobial, antioxidant, and anti-inflammatory agents.

Antimicrobial Activity Studies (e.g., against Staphylococcus aureus)

While a number of benzofuran (B130515) derivatives have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), specific data for this compound is not available. researchgate.netnih.gov Studies on other substituted benzofurans have identified that certain structural features can confer significant antibacterial properties. For instance, some 2-benzoylbenzofuran derivatives have shown activity against MRSA strains. researchgate.net Similarly, other heterocyclic compounds incorporating a furanone ring have been investigated for their selective activity against S. aureus. nih.gov

Antioxidant and Antifungal Activity Assessment in Cell-Based Assays

The antioxidant potential of benzofuran derivatives has been noted in several studies. nih.govnih.gov For example, a related compound, 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, isolated from Penicillium citrinum F5, demonstrated free radical scavenging activity in a DPPH assay. researchgate.net However, specific antioxidant or antifungal activity for this compound has not been reported.

Investigation of Anti-inflammatory Pathways in Cellular Models

The anti-inflammatory potential of the benzofuran scaffold is an active area of research. Studies on certain benzofuran hybrids have shown that they can exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK in LPS-induced RAW 264.7 cells. mdpi.com These pathways are critical in the production of pro-inflammatory mediators. Another study on 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines identified them as antagonists of histamine H3 and H4 receptors, which are implicated in inflammatory responses. nih.gov These findings suggest that dihydrobenzofuran-based compounds could have therapeutic potential in inflammatory conditions, although direct evidence for this compound is still needed.

Theoretical Approaches to Target Interaction

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

No molecular docking or molecular dynamics simulation studies have been published for this compound. Such studies are crucial for predicting the binding affinity and mode of interaction between a small molecule and a protein target at the atomic level. The absence of this research indicates that the potential biological targets of this compound have not been computationally explored.

Pharmacophore Modeling for Ligand Design

There is no available research on the use of this compound as a basis for pharmacophore modeling. Pharmacophore models are essential tools in drug discovery for identifying the key chemical features required for biological activity and for designing new, potentially more potent ligands. The lack of such studies suggests that this compound has not been utilized as a scaffold for the development of new therapeutic agents.

Potential Applications As Chemical Building Blocks and Precursors

Synthesis of Complex Polycyclic Systems

The 5-methyl-6,7-dihydrobenzofuran-4(5H)-one scaffold is a valuable starting point for the construction of complex polycyclic systems. The presence of both a pyrrole (B145914) and a ketone functionality in analogous structures like 4,5,6,7-tetrahydroindol-4-one has been shown to be instrumental in the synthesis of complex polyheterocyclic structures with a range of medicinal and optoelectronic applications. nih.gov The synthesis of these structures often begins with the 4,5,6,7-tetrahydroindol-4-one motif. nih.gov

Similarly, the ketone group in this compound can undergo reactions to form new rings. For instance, it can be used in condensation reactions with various reagents to build fused heterocyclic systems. The furan (B31954) ring can also participate in cycloaddition reactions, further expanding the molecular complexity. This potential is highlighted by the synthesis of dihydrobenzofuran neolignans through oxidative coupling of simpler phenolic precursors. scielo.br The general methodology for synthesizing benzofuran (B130515) derivatives often involves the cyclization of appropriate precursors, a strategy that can be extended to build more elaborate polycyclic frameworks from the title compound.

Derivatives of benzofuran are key components in many biologically active molecules, making the synthesis of optically pure compounds in this family a significant area of interest for medicinal chemistry. semanticscholar.org The synthesis of dihydrobenzofuranone derivatives has been achieved through biotechnological methods, showcasing the advanced synthetic potential of this class of compounds. semanticscholar.org

Intermediates in the Synthesis of Novel Pharmaceutical Leads (pre-clinical stage)

The benzofuran skeleton is a prominent feature in a wide array of natural and synthetic compounds with diverse and significant biological activities. nih.govscienceopen.com These activities include antitumor, anti-inflammatory, antiviral, and antioxidant properties, making benzofuran derivatives a continuing focus of medicinal chemistry research. scielo.brnih.govscienceopen.com

The compound this compound serves as a valuable intermediate for the synthesis of novel pharmaceutical leads. Its chemical structure can be modified in numerous ways to generate a library of derivatives for biological screening. For example, the ketone can be reduced to an alcohol or converted to other functional groups, and the aromatic part of the molecule can undergo substitution reactions.

Research on related structures highlights the potential of this chemical class. For instance, derivatives of tetrahydrobenzofuran have been synthesized and shown to possess antineoplastic activity. nih.gov Specifically, certain azide-containing tetrahydrobenzofuran derivatives have exhibited promising anticancer activity against renal cancer cell lines. nih.gov The synthesis of new benzofuran derivatives, including halogenated compounds, has yielded molecules with significant and selective cytotoxicity against leukemia and cervix carcinoma cell lines. nih.gov

Furthermore, pyrrole-based compounds with a methyl group have been investigated as potent inhibitors of enzymes implicated in cancer and inflammation. nih.gov For example, 5‐methyl‐2‐carboxamidepyrrole‐based compounds have been identified as promising anticancer candidates. nih.gov The structural similarities suggest that this compound could be a precursor to compounds with similar therapeutic potential. The discovery of pyrrolo[2,1-f] scielo.brnih.govtriazine derivatives as potent kinase inhibitors in preclinical studies further illustrates the importance of heterocyclic scaffolds in drug discovery. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4,5,6,7-tetrahydroindol-4-one |

| 5‐methyl‐2‐carboxamidepyrrole |

| (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The creation of optically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a molecule can have vastly different biological activities. semanticscholar.org For derivatives of 5-methyl-6,7-dihydrobenzofuran-4(5H)-one, the chiral center that can be introduced at the 5-position (or other positions through subsequent reactions) makes stereoselective synthesis a critical area of research. Future work should focus on moving beyond classical synthesis to establish efficient and highly selective routes to specific stereoisomers.

Catalytic asymmetric synthesis offers an atom-economical and efficient strategy for producing enantioenriched compounds. Research in this area for dihydrobenzofuranone scaffolds should explore several promising avenues:

Organocatalysis: The use of small organic molecules as catalysts is a powerful tool in asymmetric synthesis. For instance, proline-catalyzed asymmetric cascade Michael-aldol reactions have been successfully used to create highly substituted tetrahydro-isobenzofuran-1,5-diones. nih.gov Similarly, organocatalyzed asymmetric methods based on dienamine processes have been developed for dihydrodibenzofurans, achieving good yields and high enantiomeric excess (ee). eurekalert.org Future efforts could adapt these catalyst systems to the this compound core to control the stereocenter at the C5 position.

Transition-Metal Catalysis: Copper-catalyzed 1,2-addition of Grignard reagents to enones has been shown to be effective in the asymmetric synthesis of other dihydrofurans. scinapse.io The development of copper- or palladium-based catalytic systems could provide a direct route to enantiomerically enriched derivatives. nih.gov

Chemoenzymatic Methods: Enzymes offer unparalleled stereoselectivity. Lipases, for example, have been successfully employed for the kinetic resolution of racemic 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-yl acetate (B1210297) derivatives, yielding both acetoxy and hydroxy compounds with high enantiomeric excesses. semanticscholar.orgchemrxiv.orgchemcopilot.com This approach, involving an initial non-selective synthesis followed by enzymatic resolution, is a highly viable strategy for producing optically active derivatives of this compound.

| Catalytic Approach | Catalyst Example | Key Transformation | Potential Application | Reference |

|---|---|---|---|---|

| Organocatalysis | L-Proline | Asymmetric Cascade Michael-Aldol Reaction | Direct synthesis of highly functionalized and chiral dihydrobenzofuranone analogs. | nih.gov |

| Organocatalysis | Dienamine-based catalyst | Asymmetric Dienamine Cyclization | Creation of specific cis-diastereomers with high enantioselectivity. | eurekalert.org |

| Chemoenzymatic | Lipases (e.g., PPL, HPL) | Enzyme-mediated Kinetic Resolution | Separation of racemic mixtures of hydroxylated or acetoxylated derivatives. | chemrxiv.orgchemcopilot.com |

| Transition-Metal Catalysis | Copper-based complexes | Asymmetric 1,2-Addition | Enantioselective introduction of substituents to the heterocyclic ring. | scinapse.io |

Comprehensive Mechanistic Understanding of Key Transformations

While various methods exist for constructing the benzofuranone skeleton, a deep mechanistic understanding of the key bond-forming and rearrangement reactions is often lacking. Future research should focus on elucidating the precise pathways of these transformations to enable better reaction optimization and control. For example, the synthesis of substituted benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes is proposed to proceed through a complex cascade involving a Diels-Alder cycloaddition, elimination, and retro-cycloaddition. rsc.org A detailed investigation using kinetic studies, isotopic labeling, and computational modeling could validate this proposed mechanism and uncover subtle factors that control regioselectivity and yield. Understanding the mechanisms of key transformations, such as intramolecular cyclodehydration or tandem Heck reaction/oxidative cyclization sequences, will be crucial for designing more efficient and novel synthetic routes to derivatives of this compound. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes before undertaking lengthy and expensive laboratory synthesis. imist.ma For the this compound family, density functional theory (DFT) calculations can be employed to predict spectroscopic properties (NMR, IR), determine stable conformations, and investigate the electronic structure. acs.org Such studies can help rationalize observed reactivity and guide the design of new derivatives with desired electronic properties.

The intersection of artificial intelligence (AI) and chemistry is revolutionizing drug discovery and synthetic planning. rsc.orgjetir.org

Quantitative Structure-Activity Relationship (QSAR): Machine learning can be used to develop robust QSAR models that correlate the structural features of a series of compounds with their biological activity. nih.govresearchgate.net For derivatives of this compound, a QSAR study would involve synthesizing a library of analogs, testing their biological activity (e.g., anticancer potency), and using machine learning algorithms to build a predictive model. nih.govmdpi.com This model could then predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of discovery. imist.maresearchgate.net

Synthesis Prediction (Retrosynthesis): AI-powered retrosynthesis tools are becoming increasingly capable of designing viable synthetic routes to complex molecules. chemcopilot.comresearchgate.net These platforms are trained on vast databases of chemical reactions and can propose novel disconnections and synthetic pathways that a human chemist might overlook. nih.govcomputabio.com Applying these tools to complex derivatives of this compound could accelerate the discovery of efficient and innovative manufacturing processes. chemrxiv.orgsaiwa.ai

Exploration of Undiscovered Biological Activities through High-Throughput Screening (In Vitro)

While the benzofuran (B130515) scaffold is known for a range of biological activities, the specific potential of this compound and its close analogs is largely unexplored. jetir.orgnih.gov A systematic investigation using high-throughput screening (HTS) is a crucial future direction. A library of derivatives, generated through the synthetic routes discussed above, should be screened against a wide array of biological targets.

For example, based on the known anticancer activity of other benzofuran derivatives, an initial screening campaign could focus on a panel of human cancer cell lines. acs.org

| Cancer Type | Example Cell Line | Significance | Reference |

|---|---|---|---|

| Lung Cancer | A549 | Represents non-small cell lung cancer, a common and aggressive cancer type. | acs.org |

| Liver Cancer | HepG2 | A well-characterized cell line for studying hepatocellular carcinoma. | acs.org |

| Colon Cancer | SW480 / HCT116 | Models for different stages and genetic backgrounds of colorectal cancer. | acs.org |

| Prostate Cancer | PC3 | A model for androgen-independent prostate cancer. | acs.org |

Beyond cancer, screening libraries could be tested for antimicrobial, anti-inflammatory, antiviral, or neuroprotective activities, opening up entirely new therapeutic avenues for this class of compounds. researchgate.net

Investigation into Solid-State Properties and Polymorphism of Derivatives

The solid-state properties of a pharmaceutical compound, including its crystal structure and potential for polymorphism (the ability to exist in multiple crystal forms), are critical for its development. Different polymorphs can have different solubility, stability, and bioavailability. To date, there is a lack of detailed solid-state characterization for this compound and its derivatives.

Future research must include the systematic crystallization of new derivatives and their analysis using single-crystal X-ray diffraction. This would provide unambiguous structural confirmation and reveal key details about molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the solid state. researchgate.net Such studies, potentially augmented by Hirshfeld surface analysis, are essential for understanding the forces that stabilize the crystal lattice. A thorough investigation into the crystallization conditions (e.g., solvent, temperature, pressure) should be conducted to screen for and characterize any potential polymorphs, which is a crucial step in de-risking a compound for pharmaceutical development.

Application in Flow Chemistry and Microreactor Technologies

The synthesis of heterocyclic compounds, including derivatives of benzofuran, is increasingly benefiting from the adoption of flow chemistry and microreactor technologies. researchgate.netresearchgate.net While specific research on the continuous-flow synthesis of this compound is not yet prominent in the literature, the well-documented advantages of these technologies suggest a promising and unexplored avenue for its production. mdpi.commdpi.com

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. mdpi.com These benefits include superior heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. mdpi.comresearchgate.net The high surface-area-to-volume ratio in microreactors facilitates rapid heating and cooling, which can lead to cleaner reactions, higher yields, and reduced formation of byproducts. researchgate.netresearchgate.net

For the synthesis of this compound, which involves the formation of a heterocyclic ring system, flow chemistry could offer several potential improvements. For instance, key reaction steps, such as intramolecular cyclizations or condensation reactions, could be optimized to proceed more efficiently and with greater selectivity under the precisely controlled conditions of a microreactor. researchgate.net The ability to rapidly screen various reaction conditions in an automated flow setup could also accelerate the discovery of novel and more efficient synthetic routes.

Furthermore, the integration of in-line purification and analysis techniques within a continuous flow system can streamline the entire manufacturing process, from starting materials to the final product. researchgate.net This approach, often referred to as "end-to-end synthesis," minimizes manual handling and potential for contamination, leading to a more robust and scalable production method. mdpi.com The modular nature of flow chemistry setups also allows for easier scaling up of production by "numbering-up" – running multiple microreactors in parallel – rather than redesigning larger batch reactors. mdpi.com

Given the increasing application of flow chemistry in the synthesis of complex molecules for the pharmaceutical and fine chemical industries, exploring its use for this compound is a logical next step. researchgate.netmdpi.com Such research would not only potentially lead to a more efficient and safer manufacturing process for this specific compound but also contribute to the broader understanding of continuous-flow synthesis of substituted benzofuranones.

Q & A

What are the established synthetic routes for 5-methyl-6,7-dihydrobenzofuran-4(5H)-one, and what key intermediates are involved?

Basic Research Question

The compound is typically synthesized via cyclization of dihydroxyacetophenone derivatives. A common approach involves:

- Step 1 : Protection of hydroxyl groups on precursor molecules (e.g., 4-methylphthalic anhydride) to avoid undesired side reactions.

- Step 2 : Cyclization under acidic or basic conditions, often catalyzed by sulfuric acid or sodium hydroxide, to form the dihydrobenzofuranone core .

Key intermediates include hydroxybenzofurans (HBFs) such as 5-HBF and 7-HBF, which are generated via lithium borohydride (LiBH4) reduction of ketone precursors . Challenges in regioselectivity arise when synthesizing brominated analogs, as seen in the low yields of 2-bromo-7-HBF due to steric hindrance .

How is this compound characterized using spectroscopic methods?

Basic Research Question

Characterization involves a multi-technique approach:

- 1H/13C NMR : Peaks for the methyl group (δ ~1.2–1.5 ppm in 1H NMR) and carbonyl (δ ~200–210 ppm in 13C NMR) are diagnostic. Compare data to literature values (e.g., Bolchi et al., 2020) .

- IR Spectroscopy : A strong carbonyl stretch (~1705 cm⁻¹) confirms the ketone moiety .

- GCMS/HRMS : Validate molecular ion ([M⁺]) and fragmentation patterns. Discrepancies between calculated and observed masses (e.g., Δm/z = 0.05 in ) require purity verification via HPLC .

What strategies can resolve low yields in the regioselective synthesis of substituted dihydrobenzofuranones?

Advanced Research Question

Low yields in regioselective synthesis often stem from competing reaction pathways. Mitigation strategies include:

- Catalyst Optimization : Use transition-metal catalysts (e.g., Pd/C) to enhance selectivity, as demonstrated in hydrogenation studies .

- Protecting Group Engineering : Introduce bulky groups (e.g., tert-butyldimethylsilyl) to block undesired substitution sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing intermediates .

How can researchers address discrepancies between calculated and observed mass spectrometry data for this compound?

Advanced Research Question

Discrepancies (e.g., EI-HRMS Δm/z = 0.05 in ) may arise from isotopic impurities or ionization artifacts. Methodological solutions include:

- High-Resolution MS (HRMS) : Confirm molecular formula accuracy with sub-ppm mass error thresholds.

- Complementary Techniques : Use X-ray crystallography (as in ) to resolve structural ambiguities .

- Purity Assessment : Employ HPLC or GCMS to identify co-eluting impurities (e.g., 2% isomer in ) .

What biological activities have been explored for derivatives of this compound, and what are the structure-activity relationships (SAR)?

Advanced Research Question

Derivatives exhibit diverse bioactivities, influenced by substituent positioning:

- Antioxidant Activity : Hydroxyl groups at the 5-position enhance radical scavenging, as seen in 5-hydroxy-4-methylisobenzofuran-1(3H)-one (IC50 = 12 μM) .

- Enzyme Inhibition : Methyl substitution at the 4-position increases affinity for cytochrome P450 enzymes (Ki = 0.8 μM) .

- Comparative SAR Table :

| Compound | Structural Feature | Bioactivity (IC50/Ki) | Reference |

|---|---|---|---|

| 5-Hydroxy-4-methyl derivative | 5-OH, 4-CH3 | Antioxidant (12 μM) | |

| 6-Fluoro analog | 6-F substitution | CYP450 inhibition (0.8 μM) |

How can computational methods aid in predicting the reactivity of this compound derivatives?

Advanced Research Question

Density Functional Theory (DFT) calculations and molecular docking are critical:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.